molecular formula C11H10ClNO5S B2433117 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 927999-69-7

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2433117
CAS No.: 927999-69-7
M. Wt: 303.71
InChI Key: ATEIQCVFFMSZPO-UHFFFAOYSA-N
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Description

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO5S/c1-18-8-3-2-7(6-9(8)19(12,16)17)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIQCVFFMSZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields, including organic synthesis, biomolecule modification, and drug development.

Biological Activity

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride (CAS No. 927999-69-7) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}ClN1_{1}O4_{4}S
  • Molecular Weight : 287.72 g/mol
  • Purity : ≥98%

The compound acts primarily through the inhibition of specific enzymes involved in cellular processes. Its structure suggests potential interactions with proteins involved in cell signaling and apoptosis, making it a candidate for further investigation in cancer therapy and other diseases.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. For instance, research on related compounds indicates that derivatives of pyrrolidine structures exhibit significant cytotoxic effects against breast cancer cells (MDA-MB-436). The mechanism involves cell cycle arrest at the G2/M phase and subsequent induction of programmed cell death.

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A2.57MDA-MB-436
Olaparib8.90MDA-MB-436
Compound B10.70MDA-MB-436

Enzyme Inhibition

The compound has shown promise as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the effectiveness of chemotherapy agents by promoting synthetic lethality in DNA-repair-deficient cancer cells.

Figure 1: Inhibition of PARP-1 by Compound

PARP-1 Inhibition

Case Studies

In a study examining novel quinoxaline derivatives, compounds similar to this compound were evaluated for their anticancer properties. The findings revealed that these compounds could significantly inhibit cancer cell proliferation and induce apoptosis through various pathways, including mitochondrial dysfunction and reactive oxygen species generation.

Study Findings

  • Cell Cycle Analysis : Treated cells showed increased populations in the G2/M phase compared to controls.
  • Apoptosis Assay : Increased early and late apoptotic cell populations were observed with compound treatment.

Safety Profile

Preliminary assessments indicate that the compound exhibits a favorable safety profile in normal cell lines, suggesting that it may selectively target cancerous cells while sparing healthy tissues.

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